molecular formula C24H22ClN3O6S B4555644 ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4555644
M. Wt: 516.0 g/mol
InChI Key: OXAPUDWELQDRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a nitrobenzamide group, and a chloromethylphenylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the nitrobenzamide group, and the attachment of the chloromethylphenylcarbamoyl group. Common reagents used in these reactions include ethyl chloroformate, 3-chloro-2-methylphenyl isocyanate, and 4-methyl-3-nitrobenzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloromethyl group can result in various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-AMINOBENZAMIDO)THIOPHENE-3-CARBOXYLATE: This compound has an amino group instead of a nitro group, which may result in different chemical and biological properties.

    ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-HYDROXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O6S/c1-5-34-24(31)19-14(4)20(22(30)26-17-8-6-7-16(25)13(17)3)35-23(19)27-21(29)15-10-9-12(2)18(11-15)28(32)33/h6-11H,5H2,1-4H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAPUDWELQDRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

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